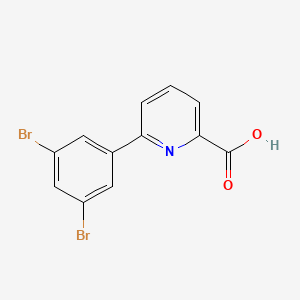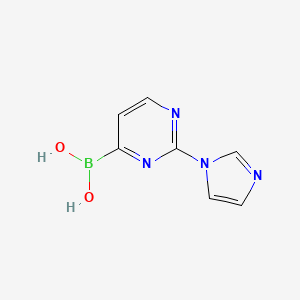
2-(Imidazol-1-yl)pyrimidine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Imidazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings, along with a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This method involves the cyclization of α-haloketones with ammonia or amines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(Imidazol-1-yl)pyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
科学的研究の応用
2-(Imidazol-1-yl)pyrimidine-4-boronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
類似化合物との比較
2-(Imidazol-1-yl)pyrimidine-4-boronic acid can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester: This compound has a similar structure but with a different boronic acid ester group.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a fused imidazole and pyrimidine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
特性
分子式 |
C7H7BN4O2 |
|---|---|
分子量 |
189.97 g/mol |
IUPAC名 |
(2-imidazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5,13-14H |
InChIキー |
LTKCLLZNJDNLOA-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=NC=C1)N2C=CN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



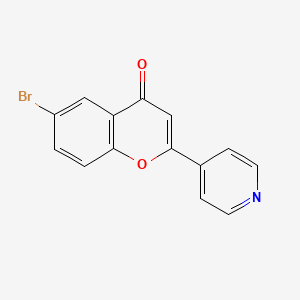
![Cyclobutanecarboxylic acid, 1-[[[(1S)-4-[(aminocarbonyl)amino]-1-[[[4-(hydroxymethyl)phenyl]amino]carbonyl]butyl]amino]carbonyl]-, ethyl ester](/img/structure/B14854549.png)
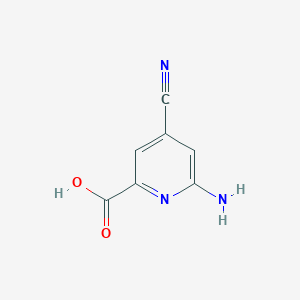
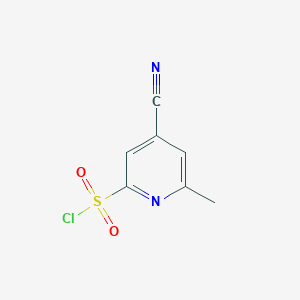
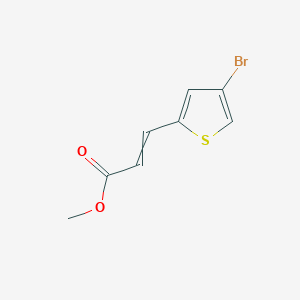
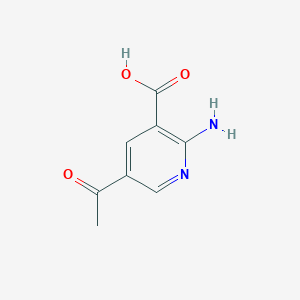
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
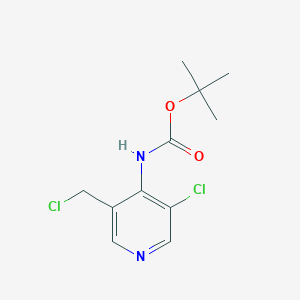
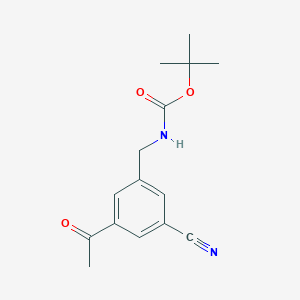
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
